REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH3:10])[C:5]([O:11][CH2:12][CH3:13])=[C:4]([F:14])[C:3]=1Br.[Cu](C#N)[C:17]#[N:18].N.[CH3:22][N:23](C)C=O>>[CH2:12]([O:11][C:5]1[C:4]([F:14])=[C:3]([C:22]#[N:23])[C:2](=[CH:7][C:6]=1[O:8][CH2:9][CH3:10])[C:17]#[N:18])[CH3:13]
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=C1)OCC)OCC)F)Br
|
Name
|
|
Quantity
|
345 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
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Setpoint
|
150 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 150° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
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Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=C(C(C#N)=CC1OCC)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 513 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |